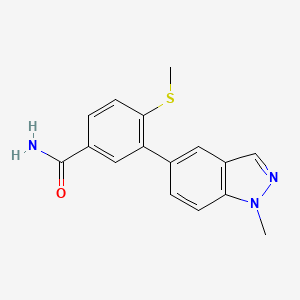

Androgen receptor-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

3-(1-methylindazol-5-yl)-4-methylsulfanylbenzamide |

InChI |

InChI=1S/C16H15N3OS/c1-19-14-5-3-10(7-12(14)9-18-19)13-8-11(16(17)20)4-6-15(13)21-2/h3-9H,1-2H3,(H2,17,20) |

InChI Key |

LAJCSSWPGDDWCX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)N)SC)C=N1 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Structure-Activity Relationship of Androgen Receptor-IN-6 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a novel series of biaryl small-molecule inhibitors targeting the N-terminal domain (NTD) of the androgen receptor (AR). The lead compound in this series, Androgen Receptor-IN-6 (also referred to as compound 16 ), demonstrates potent inhibition of AR transcriptional activity. This document details the quantitative SAR data, experimental methodologies, and relevant signaling pathways to support further research and drug development in this area.

Core Structure and Lead Compound

The foundational structure of this inhibitor class is a biaryl scaffold. The initial hit compound, 7 , identified through a high-throughput screening campaign, exhibited weak inhibition of the AR NTD. Subsequent optimization led to the development of this compound (compound 16 ), which shows a significant increase in potency.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data for this compound and its key analogs. The biological activity is presented as the half-maximal inhibitory concentration (IC50) determined using a VCaP cell-based GRE2-luciferase reporter gene assay.[1]

| Compound ID | Left-Hand Side (LHS) Heterocycle | Right-Hand Side (RHS) Aromatic/Heterocycle | Linker | IC50 (μM) |

| 7 | 3,5-dimethylisoxazole | 4-cyanophenyl | -S- | 7.4 |

| 12 | Indazole | 4-cyanophenyl | -S- | 0.70 |

| 13 | Indole | 4-cyanophenyl | -S- | 10.3 |

| 14 | Indazole (alternative connectivity) | 4-cyanophenyl | -S- | 2.2 |

| 15 | Imidazole | 4-cyanophenyl | -S- | 0.92 |

| 16 (AR-IN-6) | N-methylindazole | 4-cyanophenyl | -S- | 0.12 |

| 17 | N-methylindole | 4-cyanophenyl | -S- | 0.09 |

| 18 | Imidazopyridine | 4-cyanophenyl | -S- | > 20 |

| 19 | Oxoindole | 4-cyanophenyl | -S- | > 20 |

| 24 | N-methylindazole | 4-(aminocarbonyl)phenyl | -S- | 0.23 |

| 58 | N-methylindazole | 4-carboxyphenyl | -S- | 0.12 |

| 59 | N-methylindazole | 4-(N,N-dimethylaminocarbonyl)phenyl | -S- | 0.13 |

| 60 | N-methylindazole | 4-(N-methylaminocarbonyl)phenyl | -S- | 0.26 |

Key SAR Insights:

-

LHS Heterocycle: Replacement of the initial 3,5-dimethylisoxazole in compound 7 with various benzannulated N-heterocycles significantly impacted potency. Indazole (12 ) and imidazole (15 ) derivatives showed improved activity. Notably, methylation of the indazole nitrogen in compound 16 (this compound) led to a 60-fold increase in potency compared to the initial hit, 7 .[1] The N-methylindole analog 17 also exhibited high potency.[1]

-

RHS Substituents: Modifications to the 4-cyanophenyl group on the right-hand side were explored. Conversion of the nitrile to a carboxylic acid (58 ) or various amides (24 , 59 , 60 ) retained potent activity, suggesting that this position is tolerant to different functionalities that can engage in hydrogen bonding.[1]

-

Linker: The thioether linker was a consistent feature among the most potent analogs.

Experimental Protocols

General Synthetic Procedure for Biaryl Thioether Analogs

The synthesis of the biaryl thioether analogs, including this compound, generally involves a nucleophilic aromatic substitution reaction. A representative procedure is as follows:

-

Preparation of the Thiol Intermediate: The requisite heterocyclic thiol is prepared or obtained commercially.

-

Nucleophilic Aromatic Substitution: The heterocyclic thiol is reacted with an appropriately substituted aryl halide (e.g., 4-fluorobenzonitrile for the synthesis of analogs with a 4-cyanophenyl RHS).

-

Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to deprotonate the thiol. The reaction mixture is heated to facilitate the substitution.

-

Purification: After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.

VCaP Cell-Based GRE2-Luciferase Reporter Gene Assay

This assay is used to determine the ability of the compounds to inhibit androgen receptor-mediated gene transcription.[1]

Cell Culture:

-

VCaP (Vertebral Cancer of the Prostate) cells, which endogenously express the androgen receptor, are used.

-

Cells are maintained in an appropriate growth medium supplemented with fetal bovine serum.

Assay Procedure:

-

Cell Seeding: VCaP cells are seeded into 96-well plates.

-

Transfection (if necessary for the reporter): If not a stable cell line, cells are transfected with a luciferase reporter plasmid containing androgen response elements (in this case, a glucocorticoid response element, GRE, which AR can also bind to).

-

Compound Treatment: The cells are treated with a serial dilution of the test compounds (e.g., this compound analogs).

-

Androgen Stimulation: Dihydrotestosterone (DHT) is added to the wells to stimulate AR-mediated transcription.

-

Incubation: The plates are incubated to allow for gene expression and luciferase protein production.

-

Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of luciferase expression, is measured using a luminometer.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway: Androgen Receptor N-Terminal Domain Inhibition

Caption: Inhibition of AR signaling by AR-IN-6 via the N-terminal domain.

Experimental Workflow: SAR Study of AR-IN-6 Analogs

Caption: Workflow for the SAR study of this compound analogs.

References

Targeting the Androgen Receptor N-Terminal Domain: A Technical Guide to Target Engagement and Validation Studies of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression. While current therapies predominantly target the ligand-binding domain (LBD) of the AR, the emergence of resistance mechanisms, such as AR splice variants that lack the LBD, necessitates the development of novel therapeutic strategies. The N-terminal domain (NTD) of the AR, an intrinsically disordered region essential for its transcriptional activity, has emerged as a promising target. This technical guide provides an in-depth overview of the target engagement and validation studies for a novel class of AR NTD inhibitors, using the exemplar molecule Androgen Receptor-IN-6. Due to the limited publicly available data for this specific compound, this guide incorporates representative data and methodologies from other well-characterized AR NTD inhibitors to provide a comprehensive framework for researchers in the field.

Introduction: The Androgen Receptor N-Terminal Domain as a Therapeutic Target

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer.[1][2] The AR protein is comprised of several functional domains, including the C-terminal ligand-binding domain (LBD), a central DNA-binding domain (DBD), and a large, intrinsically disordered N-terminal domain (NTD).[2] The NTD is crucial for the transactivation of the AR and is involved in numerous protein-protein interactions that are essential for its function.[2]

Current anti-androgen therapies, such as enzalutamide, primarily target the LBD.[2] However, resistance to these therapies often develops through mechanisms that bypass the LBD, most notably the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[3] These AR-Vs retain the NTD and DBD, allowing them to drive tumor growth in a ligand-independent manner.[3] Consequently, the NTD has become an attractive therapeutic target to overcome resistance to current treatments.

This compound is a potent, orally available inhibitor of the androgen receptor that specifically targets the disordered NTD.[4] This guide will outline the critical studies required to validate the engagement of such compounds with the AR NTD and to confirm their therapeutic potential.

Androgen Receptor Signaling Pathways

Understanding the signaling pathways regulated by the androgen receptor is fundamental to developing and evaluating targeted inhibitors. The AR can signal through both canonical (genomic) and non-canonical (non-genomic) pathways.

Canonical (Genomic) Signaling

In the canonical pathway, the binding of androgens to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins (HSPs).[2] The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA.[2] This binding initiates the recruitment of co-activator proteins and the basal transcription machinery, leading to the transcription of target genes involved in cell growth and proliferation.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of SC428: A Novel Androgen Receptor N-Terminal Domain Inhibitor Targeting Splice Variants in Castration-Resistant Prostate Cancer

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

The development of resistance to androgen deprivation therapy in prostate cancer, often driven by the emergence of constitutively active androgen receptor (AR) splice variants like AR-V7, represents a significant clinical challenge. This document provides an in-depth technical overview of a novel small molecule inhibitor, SC428, which targets the N-terminal domain (NTD) of the androgen receptor. By directly binding to the AR-NTD, SC428 exhibits a pan-AR inhibitory effect, effectively suppressing the transcriptional activity of both full-length AR (AR-FL) and its ligand-binding domain-lacking splice variants, AR-V7 and ARv567es. This guide summarizes the quantitative efficacy of SC428, details the experimental protocols for its characterization, and visualizes its mechanism of action and relevant experimental workflows.

Introduction

Androgen receptor signaling is a critical driver of prostate cancer progression. While therapies targeting the AR ligand-binding domain (LBD) are initially effective, the development of castration-resistant prostate cancer (CRPC) is frequently associated with the expression of AR splice variants (AR-Vs) that lack the LBD. The most prevalent of these, AR-V7, is constitutively active and confers resistance to current second-generation antiandrogens.[1][2] This has created an urgent need for novel therapeutic strategies that can inhibit AR activity independently of the LBD.

SC428 is a first-in-class small molecule inhibitor that directly binds to the N-terminal domain of the androgen receptor.[1][2] This unique mechanism of action allows it to overcome resistance mediated by AR splice variants. This whitepaper will provide a comprehensive technical guide to the preclinical data and methodologies associated with the characterization of SC428.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of SC428 in inhibiting AR splice variant activity and prostate cancer cell proliferation.

Table 1: Inhibition of AR Splice Variant Transactivation by SC428 [3][4]

| AR Splice Variant | Cell Line | Assay | IC50 (μM) |

| AR-V7 | 293T | PSA-Luc Reporter Assay | 0.42 |

| ARv567es | 293T | PSA-Luc Reporter Assay | 1.31 |

Table 2: Inhibition of Prostate Cancer Cell Proliferation by SC428 [3]

| Cell Line | AR Status | IC50 (μM) |

| LNCaP | AR-FL (T878A) | 1.39 |

| VCaP | AR-FL, AR-V7, ARv567es | 1.01 |

| 22RV1 | AR-FL, AR-V7 | 1.13 |

| PC3 | AR-negative | 6.49 |

Table 3: In Vivo Efficacy of SC428 in a 22RV1 Xenograft Model [3]

| Treatment Group | Dosage and Administration | Outcome |

| SC428 | 60 mg/kg, intraperitoneal, once daily for 18 days | Inhibited tumor growth by inducing apoptosis. |

| SC428 | 90 mg/kg, intraperitoneal, five times a week for 3 weeks | Reduced tumor growth by 50% and reduced tumor PSA to undetectable levels. |

Mechanism of Action

SC428 exerts its inhibitory effects on both AR-FL and AR-Vs through a multi-faceted mechanism targeting the AR-NTD.

-

Direct Binding to AR-NTD: SC428 directly binds to the N-terminal domain of the androgen receptor.[1][2]

-

Inhibition of Transcriptional Activity: This binding event potently suppresses the transactivation of both AR-FL and the splice variants AR-V7 and ARv567es.[3][4]

-

Impediment of Nuclear Localization: SC428 hampers the nuclear translocation of AR-FL in the presence of androgens and also impairs the nuclear localization of the constitutively nuclear AR-V7.[1][3]

-

Disruption of Homodimerization: SC428 has been shown to disrupt the homodimerization of AR-V7, a critical step for its transcriptional activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

AR-V7 Transcriptional Activity Assay (PSA-Luc Reporter Assay)

This assay quantifies the ability of SC428 to inhibit the transcriptional activity of AR-V7.

-

Cell Line: Human Embryonic Kidney 293T cells.

-

Plasmids:

-

PSA-Luciferase (PSA-Luc) reporter plasmid containing the androgen-responsive promoter of the prostate-specific antigen gene.

-

pRL-TK plasmid (internal control for transfection efficiency).

-

Expression plasmid for AR-V7.

-

-

Procedure:

-

Transfect 293T cells with the PSA-Luc reporter, pRL-TK, and the AR-V7 expression plasmid.

-

24 hours post-transfection, treat the cells with varying concentrations of SC428 (e.g., 10 nM to 10 µM) or DMSO (vehicle control) in androgen-deprived media.

-

After 48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

-

Calculate the IC50 value, which represents the concentration of SC428 required to inhibit 50% of AR-V7 transcriptional activity.[5]

-

AR-V7 Homodimerization Assay (Co-Immunoprecipitation)

This assay is used to determine if SC428 can disrupt the interaction between AR-V7 molecules.

-

Cell Lines: LNCaP cells engineered to stably express GFP-tagged AR-V7 (LNCaP-AR-V7) or 22RV1 cells.

-

Plasmids: pIRES-AR-V7 (for LNCaP-AR-V7) or pEGFP-c1-AR-V7 (for 22RV1).

-

Antibodies and Reagents: GFP-Trap beads, anti-AR antibody (N-20).

-

Procedure:

-

Culture LNCaP-AR-V7 or 22RV1 cells in androgen-deprived media.

-

Transfect the cells with the respective AR-V7 expression plasmids.

-

After an overnight recovery, treat the cells with SC428 (e.g., 5 µM), enzalutamide (as a negative control, e.g., 10 µM), or DMSO for 5 hours.

-

Lyse the cells and perform immunoprecipitation of the GFP-tagged AR-V7 using GFP-Trap beads.

-

Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-AR antibody to detect co-precipitated, non-tagged AR-V7. A reduction in the co-precipitated AR-V7 in the SC428-treated sample indicates disruption of homodimerization.[3]

-

AR-V7 Nuclear Localization Assay (Confocal Microscopy)

This method visualizes the effect of SC428 on the subcellular localization of AR-V7.

-

Cell Line: LNCaP-AR-V7 cells stably expressing GFP-tagged AR-V7.

-

Reagents: DAPI for nuclear staining.

-

Procedure:

-

Seed LNCaP-AR-V7 cells on coverslips in androgen-deprived media.

-

After 48 hours, treat the cells with SC428 (e.g., 5 µM), enzalutamide (e.g., 10 µM), or DMSO for 5 hours.

-

Fix the cells, stain the nuclei with DAPI, and mount the coverslips on microscope slides.

-

Acquire images using a confocal microscope.

-

Quantify the co-localization of the GFP-AR-V7 signal with the DAPI signal using image analysis software (e.g., ImageJ) to determine the extent of nuclear localization. A decrease in the Pearson correlation coefficient between GFP and DAPI indicates reduced nuclear localization.[3]

-

In Vivo Tumor Growth Inhibition (22RV1 Xenograft Model)

This experiment assesses the anti-tumor efficacy of SC428 in a preclinical model of CRPC.

-

Animal Model: Male athymic nude mice.

-

Cell Line: 22RV1 human prostate cancer cells.

-

Procedure:

-

Subcutaneously inject 22RV1 cells into the flanks of the mice.

-

Once tumors reach a palpable size (e.g., 200 mm³), randomize the mice into treatment and control groups.

-

Administer SC428 (e.g., 60 mg/kg or 90 mg/kg) via intraperitoneal injection according to the specified schedule (e.g., daily or five times a week). The control group receives the vehicle.

-

Monitor tumor volume and mouse body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers or measurement of tumor PSA levels.[3]

-

Conclusion

SC428 represents a promising novel therapeutic agent for the treatment of castration-resistant prostate cancer, particularly in cases driven by the expression of androgen receptor splice variants. Its unique mechanism of action, involving the direct targeting of the AR-NTD, allows it to overcome the limitations of current LBD-targeted therapies. The quantitative data and detailed experimental protocols presented in this technical guide provide a solid foundation for further research and development of this and similar compounds. The ability of SC428 to inhibit AR-V7 transactivation, disrupt its dimerization and nuclear localization, and suppress tumor growth in vivo underscores its potential as a valuable addition to the therapeutic arsenal against advanced prostate cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Regression of Castration-Resistant Prostate Cancer by a Novel Compound HG122 [frontiersin.org]

Preclinical Evaluation of Androgen Receptor-IN-6 in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Androgen Receptor-IN-6 (AR-IN-6), a novel inhibitor of the androgen receptor (AR) N-terminal domain (NTD), for the treatment of prostate cancer. This document synthesizes available data on its mechanism of action, in vitro efficacy, and pharmacokinetic profile, offering a detailed resource for professionals in oncology and drug development.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer progression, and therapies targeting the AR ligand-binding domain (LBD) are a cornerstone of treatment. However, the emergence of resistance, often through mechanisms involving the AR N-terminal domain (NTD), necessitates the development of new therapeutic strategies. This compound (also referred to as compound 16) is a potent, orally bioavailable small molecule inhibitor that directly targets the disordered NTD of the AR. This novel mechanism of action holds promise for overcoming resistance to current anti-androgen therapies.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the transcriptional activity of the androgen receptor. Unlike conventional anti-androgens that compete with ligands at the LBD, AR-IN-6 targets the intrinsically disordered N-terminal domain, which is crucial for the transactivation of the receptor. By binding to the NTD, AR-IN-6 disrupts the recruitment of co-regulators and the formation of the transcriptional machinery necessary for AR-dependent gene expression, leading to a downstream suppression of cancer cell growth and proliferation.

Below is a diagram illustrating the signaling pathway of the Androgen Receptor and the proposed point of intervention for AR-IN-6.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | VCaP | 0.12 µM | [1][2][3] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Reference |

| Aqueous Solubility | - | 2.6 µM | [4] |

| Caco-2 Permeability (A to B) | - | 33.1 nm/s | [4] |

| Caco-2 Permeability (B to A) | - | 39.4 nm/s | [4] |

| Efflux Ratio | - | 1.2 | [4] |

| Oral Bioavailability (F%) | Male CD-1 Mice | 16% | [1][3] |

Experimental Protocols

VCaP Cell-Based Luciferase Reporter Gene Assay

This assay was utilized to determine the in vitro potency of this compound in inhibiting AR transcriptional activity.[4]

-

Cell Line: VCaP (prostate cancer cell line expressing wild-type AR).

-

Assay Principle: VCaP cells are engineered to express a luciferase reporter gene under the control of an androgen-responsive element (ARE). Inhibition of AR activity leads to a decrease in luciferase expression, which is quantified by measuring luminescence.

-

Methodology:

-

VCaP cells are seeded in 96-well plates and cultured in an appropriate medium.

-

Cells are then treated with a range of concentrations of this compound. Enzalutamide is typically used as a positive control.

-

Following a defined incubation period, the cells are lysed.

-

A luciferase substrate is added to the cell lysate.

-

The resulting luminescence is measured using a luminometer.

-

The IC50 value, the concentration at which 50% of the AR transcriptional activity is inhibited, is calculated from the dose-response curve.

-

Experimental Workflow Visualization

The following diagram outlines a typical preclinical evaluation workflow for a novel androgen receptor inhibitor like AR-IN-6.

Conclusion

This compound is a promising novel inhibitor of the androgen receptor N-terminal domain with potent in vitro activity against prostate cancer cells. Its distinct mechanism of action offers the potential to overcome resistance to current LBD-targeted therapies. The available pharmacokinetic data indicate oral bioavailability, supporting its potential for clinical development. Further in vivo efficacy studies in relevant prostate cancer models are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the preclinical profile of this compound for the scientific and drug development community.

References

- 1. eo.bioscientifica.com [eo.bioscientifica.com]

- 2. Targeting the N-Terminal Domain of the Androgen Receptor: A New Approach for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to Androgen Receptor-IN-6 (AR-IN-6): A Novel N-Terminal Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Androgen Receptor-IN-6 (AR-IN-6), a potent, orally available small molecule inhibitor of the androgen receptor (AR). AR-IN-6 targets the intrinsically disordered N-terminal domain (NTD) of the AR, a critical region for its transcriptional activity. This document consolidates the currently available data on AR-IN-6, including its mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to support further research and development of novel therapeutics for prostate cancer, particularly castration-resistant prostate cancer (CRPC), where AR splice variants lacking the ligand-binding domain drive disease progression.

Introduction to this compound

This compound (also referred to as compound 16 in the primary literature) is an N-methylindazole analog identified as a potent inhibitor of the androgen receptor's N-terminal domain.[1][2] It represents a promising therapeutic strategy for treating prostate cancers that have developed resistance to therapies targeting the AR ligand-binding domain (LBD).[1][2] By targeting the NTD, AR-IN-6 can theoretically inhibit the activity of both full-length AR and its constitutively active splice variants.[1]

Mechanism of Action and Impact on AR Nuclear Translocation

The primary mechanism of action of AR-IN-6 is the inhibition of the transcriptional activity of the androgen receptor by targeting its N-terminal domain.[1][3][4] The AR-NTD is crucial for the recruitment of co-activators and the assembly of the transcriptional machinery.[1]

While direct quantitative data on the impact of AR-IN-6 on AR nuclear translocation is not yet available in the public domain, its mechanism as an NTD inhibitor suggests a potential influence on this process. The NTD is involved in protein-protein interactions that can modulate the stability and nuclear localization of the AR. By binding to the NTD, AR-IN-6 may disrupt these interactions, potentially leading to a decrease in the nuclear concentration of the active receptor. Further studies are required to definitively quantify the effect of AR-IN-6 on AR nuclear translocation.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Biological Activity of this compound [1]

| Parameter | Assay | Value |

| IC50 | VCaP GRE2-luciferase | 0.12 μM |

| AR-v Inhibition | PC3 cell-based AR-v activity | 35% at 10 μM |

| PSA Expression Inhibition | Hormone-dependent PSA expression in VCaP cells | 34% at 10 µM |

Table 2: Comparative In Vitro Activity [1]

| Compound | VCaP GRE2-luciferase IC50 |

| This compound | 0.12 μM |

| Enzalutamide | 0.34 μM |

| EPI-001 | 37.4 μM |

Table 3: Physicochemical and In Vitro ADME Properties of this compound [1][5]

| Property | Value |

| Aqueous Solubility | 2.6 μM |

| Caco-2 Permeability (Papp A to B) | 331 nm/s |

| Caco-2 Permeability (Papp B to A) | 394 nm/s |

| Caco-2 Efflux Ratio | 1.2 |

| Human Liver Microsomal CLint | 25.6 μL min-1 mg-1 |

| Human Liver Microsomal Half-life | 54 min |

| Mouse Plasma Protein Binding (free fraction) | 6.9% |

| CYP Inhibition (3A4, 2D6) | >25 μM |

| hERG Inhibition | >10 μM |

Table 4: In Vivo Pharmacokinetic Profile of this compound in Male CD-1 Mice [1][5]

| Route | Dose (mg/kg) | t1/2 (h) | CL (mL min-1 kg-1) | Cmax (ng/mL) | AUC (h·ng/mL) | F (%) |

| IV | 1 | 0.29 | 126 | 432 | 131 | N/A |

| PO | 10 | 4 | N/A | 195 | 173 | 16 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of AR-IN-6.

VCaP Cell-Based Luciferase Reporter Gene Assay

This assay is used to determine the potency of compounds in inhibiting androgen receptor transcriptional activity.

Protocol:

-

Cell Seeding: Seed VCaP cells into 96-well plates at an appropriate density in complete medium. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Treatment: The following day, replace the medium with a medium containing the desired concentration of androgen (e.g., 0.1 nM R1881) and the various concentrations of AR-IN-6. Include vehicle controls.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a luciferase assay lysis buffer.

-

Luciferase Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase readings to a control (e.g., cell viability assay) if necessary. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

AR Splice Variant (AR-v) Activity Assay

This assay assesses the inhibitory effect of compounds on the transcriptional activity of androgen receptor splice variants.

Protocol:

-

Cell Transfection: Co-transfect PC3 cells (which do not express endogenous AR) with an expression plasmid for an AR splice variant (e.g., AR-V7) and a luciferase reporter plasmid driven by an androgen-responsive promoter.

-

Compound Treatment: After transfection, treat the cells with various concentrations of this compound.

-

Incubation: Incubate the cells for 24-48 hours.

-

Luciferase Assay: Perform a luciferase assay as described in section 4.1.

-

Data Analysis: Calculate the percentage of inhibition of AR-v transcriptional activity at each compound concentration.

AR Nuclear Translocation Assay (General Protocol)

This protocol describes a general method to assess the effect of a compound on the nuclear translocation of the androgen receptor using immunofluorescence.

Protocol:

-

Cell Culture: Seed prostate cancer cells (e.g., LNCaP) onto glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with this compound at various concentrations, with and without an androgen agonist (e.g., DHT or R1881), for a specified period.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against the androgen receptor overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Staining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the AR signal in a sufficient number of cells to determine the nuclear-to-cytoplasmic ratio.

Conclusion

This compound is a potent, orally available inhibitor of the AR N-terminal domain with a promising preclinical profile. Its ability to inhibit both full-length AR and AR splice variants makes it a valuable tool for research and a potential therapeutic candidate for castration-resistant prostate cancer. The data and protocols presented in this technical guide are intended to facilitate further investigation into the biological activity and therapeutic potential of AR-IN-6 and other AR-NTD inhibitors. Further studies are warranted to fully elucidate its impact on AR nuclear translocation and its in vivo efficacy in relevant cancer models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Androgen receptor-IN-6_TargetMol [targetmol.com]

- 5. Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Androgen Receptor-IN-6 in In Vitro Cell-Based Assays

For Research Use Only.

Introduction

Androgen receptor-IN-6 (also referred to as compound 16) is a potent and orally available small molecule inhibitor of the androgen receptor (AR).[1][2] It specifically targets the disordered N-terminal domain (NTD) of the AR, a region critical for its transcriptional activity.[1][2] This mechanism of action makes this compound a valuable tool for studying AR signaling, particularly in the context of castration-resistant prostate cancer (CRPC), where AR splice variants lacking the ligand-binding domain (LBD) can drive disease progression. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to assess its inhibitory effects on AR function.

Product Information

| Property | Value |

| Synonyms | Compound 16 |

| Target | Androgen Receptor (AR) N-Terminal Domain (NTD) |

| In Vitro IC50 | 0.12 µM (in VCaP cell-based luciferase reporter gene assay)[1][3] |

| Molecular Formula | C₁₆H₁₅N₃OS |

| Molecular Weight | 297.37 g/mol |

| Solubility | 10 mM in DMSO |

| Storage | Store powder at -20°C for up to 3 years. Store stock solutions at -80°C for up to 1 year.[2] |

Signaling Pathway and Mechanism of Action

The androgen receptor is a ligand-activated transcription factor. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell proliferation and survival. This compound inhibits AR activity by targeting the NTD, thereby disrupting necessary protein-protein interactions for transcriptional activation.

Experimental Protocols

AR Luciferase Reporter Gene Assay

This assay measures the ability of this compound to inhibit androgen-induced transcriptional activity of the full-length AR. VCaP cells, which endogenously express wild-type AR, are a suitable model.

Experimental Workflow:

Materials:

-

VCaP cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (CSS)

-

This compound (stock solution in DMSO)

-

Dihydrotestosterone (DHT) (stock solution in ethanol)

-

Luciferase reporter plasmid (e.g., pGL3-PSA-luc)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed VCaP cells in 96-well plates at a density of 1-2 x 10⁴ cells per well in RPMI-1640 supplemented with 10% FBS. Allow cells to adhere overnight.

-

Transfection (if necessary): If using a transient reporter system, transfect cells with the luciferase reporter plasmid according to the manufacturer's protocol.

-

Hormone Starvation: Replace the medium with RPMI-1640 supplemented with 5-10% CSS and incubate for 24 hours.

-

Treatment:

-

Prepare serial dilutions of this compound in the CSS-containing medium. A suggested concentration range is 0.01 µM to 100 µM.

-

Prepare a solution of DHT in the CSS-containing medium at a final concentration of 0.1-1 nM.

-

Add the this compound dilutions to the wells, followed by the addition of DHT. Include appropriate controls (vehicle, DHT alone).

-

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity (or other internal control). Plot the normalized luciferase activity against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Western Blot Analysis of AR and AR Target Genes

This protocol is used to assess the effect of this compound on the protein levels of AR and its downstream targets, such as Prostate-Specific Antigen (PSA).

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP)

-

This compound

-

DHT

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound in the presence or absence of DHT (0.1-1 nM) for 24-72 hours.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis:

Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels in treated cells to the controls.

Cell Viability Assay

This assay is crucial to determine if the observed inhibitory effects of this compound are due to specific AR inhibition or general cytotoxicity.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)

-

This compound

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well tissue culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24-72 hours.

-

Cell Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control.

Data Presentation

| Assay Type | Cell Line | Key Parameter | Value | Reference |

| Luciferase Reporter Gene Assay | VCaP | IC50 | 0.12 µM | [3] |

| AR Splice Variant Activity Assay | PC3 | % Inhibition | 35% at 10 µM | [3] |

Logical Relationship of Assays

The following diagram illustrates how data from these assays can be integrated to characterize the activity of this compound.

References

Application Notes and Protocols for Androgen Receptor Inhibitor AR-IN-6 in Prostate Cancer Xenograft Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer cell proliferation and survival. It is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and regulates the expression of genes involved in cell growth and apoptosis. Consequently, targeting the AR signaling pathway is a cornerstone of prostate cancer therapy. However, resistance to existing therapies often develops, frequently through mechanisms that reactivate AR signaling, such as AR overexpression, mutations, or the expression of constitutively active splice variants like AR-V7. This underscores the need for novel AR inhibitors.

AR-IN-6 is a potent and selective inhibitor of the androgen receptor. These application notes provide a comprehensive overview of the use of AR-IN-6 in preclinical prostate cancer xenograft models, including detailed experimental protocols, data presentation, and visualization of the underlying biological pathways and experimental workflows.

Mechanism of Action

AR-IN-6 is designed to antagonize the androgen receptor, thereby inhibiting downstream signaling pathways that promote tumor growth. In the classical AR signaling pathway, androgen binding to the AR in the cytoplasm leads to its dissociation from heat shock proteins, dimerization, and nuclear translocation. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of target genes like Prostate-Specific Antigen (PSA), which are involved in cell proliferation and survival. AR-IN-6 disrupts this cascade, leading to the downregulation of AR target genes and subsequent inhibition of tumor growth.

Application Notes and Protocols for Androgen Receptor-IN-6 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgen receptor-IN-6 (also known as compound 16) is a potent and orally available small molecule inhibitor of the androgen receptor (AR).[1][2] It specifically targets the disordered N-terminal domain (NTD) of the AR, a region critical for its transcriptional activity.[1][2] This unique mechanism of action makes it a valuable tool for studying AR signaling and a potential therapeutic candidate for conditions driven by AR activity, such as castration-resistant prostate cancer (CRPC). These application notes provide detailed information on the administration and dosage of this compound in mouse models, compiled from available data and established protocols for similar compounds.

Physicochemical and In Vitro Properties

A summary of the key in vitro and physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its biological activity and formulating it for in vivo studies.

Table 1: Physicochemical and In Vitro Pharmacokinetic Profile of this compound [3]

| Property | Value |

| VCaP GRE2-luciferase IC50 | 0.12 µM |

| Solubility | 2.6 µM |

| Caco-2 Permeability (Papp A2B) | 33.1 nm/s |

| Caco-2 Permeability (Papp B2A) | 39.4 nm/s |

| Caco-2 Efflux Ratio | 1.2 |

| Human Liver Microsome CLint | 25.6 µL min⁻¹ mg⁻¹ |

| Human Liver Microsome t1/2 | 54 min |

| Plasma Fraction Unbound (Mouse) | 6.9% |

In Vivo Pharmacokinetics in Mice

Pharmacokinetic studies in male CD-1 mice have demonstrated that this compound is orally bioavailable.[1][2]

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

| Parameter | Value | Reference |

| Oral Bioavailability (F%) | 16% | [1][2] |

Note: The specific dosage and vehicle used to determine this value were not detailed in the primary publication.

Experimental Protocols

While the original study on this compound did not provide a detailed in vivo administration protocol, the following is a representative protocol for oral gavage administration of a small molecule AR-NTD inhibitor in mice, based on common practices for similar compounds. Researchers should optimize the dosage and vehicle based on their specific experimental needs and the solubility of their compound batch.

Protocol: Oral Gavage Administration of this compound in Mice

1. Objective: To administer this compound orally to mice for pharmacokinetic or efficacy studies.

2. Materials:

- This compound (powder)

- Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or a formulation of DMSO, PEG300, Tween 80, and saline)

- Sterile water or saline

- Weighing scale

- Spatula

- Conical tubes (15 mL or 50 mL)

- Vortex mixer

- Sonicator (optional)

- Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

- Syringes (1 mL)

- Male CD-1 mice (or other appropriate strain)

- 70% ethanol for disinfection

3. Vehicle Preparation (Example Formulations):

-

Option A: 0.5% CMC Suspension

-

Weigh the required amount of low-viscosity CMC.

-

Slowly add the CMC to sterile water while vortexing to prevent clumping.

-

Continue to mix until a homogenous suspension is formed. Prepare fresh.

-

-

Option B: Solubilizing Vehicle (for compounds with poor aqueous solubility) A common formulation for oral gavage is a mixture of:

-

5-10% DMSO

-

30-40% PEG300

-

5% Tween 80

-

Remaining volume with sterile saline or water The final DMSO concentration should be kept as low as possible to avoid toxicity.

-

4. Preparation of Dosing Solution:

-

Calculate the total amount of this compound and vehicle needed based on the desired dose (e.g., 10-50 mg/kg), the number of animals, and the average body weight. A typical dosing volume for mice is 5-10 mL/kg.

-

Accurately weigh the required amount of this compound powder.

-

In a conical tube, add a small amount of the chosen vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension or solution.

-

If necessary, sonicate the mixture for a few minutes to aid in dissolution or to create a finer suspension.

-

Visually inspect the solution/suspension for homogeneity before each administration.

5. Administration Procedure (Oral Gavage):

-

Accurately weigh each mouse before dosing to calculate the precise volume to be administered.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.

-

Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an appropriately sized gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to aspiration into the lungs, which can be fatal.

-

Slowly dispense the solution.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

6. Recommended Dosage Range (for initial studies):

Based on preclinical studies of other oral AR-NTD inhibitors, a starting dose range of 10-50 mg/kg, administered once or twice daily , is recommended for efficacy studies. Dose-response studies should be conducted to determine the optimal dose for the specific mouse model and desired therapeutic effect.

Signaling Pathway and Experimental Workflow

Androgen Receptor N-Terminal Domain (AR-NTD) Signaling Pathway

This compound inhibits the function of the AR by targeting its N-terminal domain. The diagram below illustrates the canonical androgen receptor signaling pathway and the point of inhibition by AR-NTD inhibitors.

Caption: Simplified Androgen Receptor (AR) signaling pathway and inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model of prostate cancer.

References

Application Notes and Protocols for Determining the Dose-Response Curve of Androgen Receptor Inhibitors

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a critical mediator of androgen action in various physiological and pathological processes.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, where it regulates the transcription of target genes responsible for cell proliferation and survival.[2][3][4] Dysregulation of the AR signaling pathway is a key driver in the progression of prostate cancer.[5][6] Consequently, the development of small molecule inhibitors targeting the AR is a major focus in drug discovery. This document provides a detailed protocol for determining the dose-response curve of a novel androgen receptor inhibitor, exemplified by the hypothetical compound AR-IN-6.

Principle

To characterize the potency of an AR inhibitor, a dose-response curve is generated by treating AR-expressing cells with serially diluted concentrations of the compound. The inhibitory effect is typically measured using a reporter gene assay, where the activity of a reporter enzyme (e.g., luciferase) is driven by an androgen-responsive promoter. A decrease in reporter activity corresponds to the inhibition of the AR signaling pathway. Additionally, a cell viability assay is performed in parallel to assess the cytotoxicity of the compound. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve to quantify the inhibitor's potency.

Materials and Reagents

-

AR-positive cell line (e.g., LNCaP, VCaP)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS), charcoal-stripped

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Androgen Receptor-IN-6 (or other test compound)

-

Dihydrotestosterone (DHT)

-

Dual-Luciferase® Reporter Assay System (or equivalent)

-

CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent)

-

96-well white, clear-bottom tissue culture plates

-

Multichannel pipette

-

Luminometer

Experimental Protocols

Cell Culture and Maintenance

-

Culture AR-positive cells (e.g., LNCaP) in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture cells every 2-3 days to maintain logarithmic growth.

Luciferase Reporter Assay

-

Cell Seeding:

-

Trypsinize and resuspend cells in the culture medium.

-

Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of AR-IN-6 in DMSO.

-

Perform serial dilutions of AR-IN-6 in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Prepare a control medium with the same final concentration of DMSO.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of AR-IN-6.

-

Incubate for 1 hour.

-

Add DHT to a final concentration of 1 nM to all wells except the negative control.

-

Incubate for an additional 24-48 hours.

-

-

Luciferase Measurement:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Remove the medium and add 100 µL of PBS to each well.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Cell Viability Assay

-

Cell Seeding and Treatment:

-

Follow steps 2.1 and 2.2 as described for the luciferase reporter assay.

-

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Data Analysis

-

Normalize the luciferase data by subtracting the background luminescence (wells with no cells).

-

Express the results as a percentage of the activity of the DHT-stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Similarly, normalize and plot the cell viability data to assess cytotoxicity.

Quantitative Data Summary

| Compound | Assay Type | Cell Line | IC50 (nM) |

| AR-IN-6 | AR Luciferase Reporter | LNCaP | 15.2 |

| Cell Viability (CC50) | LNCaP | >10,000 | |

| Reference Cpd A | AR Luciferase Reporter | LNCaP | 50.8 |

| Cell Viability (CC50) | LNCaP | >10,000 |

Visualizations

Caption: Androgen Receptor signaling pathway and points of inhibition.

Caption: Experimental workflow for dose-response determination.

Conclusion

The protocols described in this document provide a robust framework for determining the dose-response curve and potency of novel androgen receptor inhibitors. By employing luciferase reporter and cell viability assays, researchers can effectively characterize the inhibitory activity and cytotoxic profile of compounds like AR-IN-6, facilitating the identification and development of new therapeutics for androgen receptor-driven diseases.

References

Application Notes and Protocols: Androgen Receptor-IN-6 in Luciferase Reporter Gene Assays for AR Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in various physiological processes and is a key therapeutic target in diseases such as prostate cancer.[1][2][3] Modulation of AR activity by small molecules is a critical area of research. Luciferase reporter gene assays are a robust and sensitive method for quantifying the transcriptional activity of the AR in response to potential agonists or antagonists.[4][5][6] These assays typically utilize a reporter construct containing androgen response elements (AREs) upstream of a luciferase gene.[4][7] Binding of an activated AR to the AREs drives the expression of luciferase, which can be quantified by measuring luminescence.[8][9] This document provides detailed application notes and protocols for the characterization of a hypothetical small molecule, Androgen Receptor-IN-6 (AR-IN-6), using a luciferase reporter gene assay.

Androgen Receptor Signaling Pathway

The androgen receptor is a member of the steroid hormone nuclear receptor family.[2][10] In its inactive state, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs).[11][12] Upon binding to androgens, such as testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[10][11][12] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-regulators and the transcriptional machinery to modulate gene expression.[10][11]

Experimental Protocols

Cell Line and Reporter Construct

A suitable cell line for this assay would be a human prostate cancer cell line that endogenously expresses AR, such as LNCaP or 22Rv1, or a cell line that does not express AR, such as PC-3 or HEK293, which can be co-transfected with an AR expression vector and an ARE-luciferase reporter vector.[7][13] For this protocol, we will describe the use of PC-3 cells co-transfected with a full-length human AR expression vector and a reporter plasmid containing multiple AREs upstream of the firefly luciferase gene (pARE-Luc). A co-transfected Renilla luciferase vector under a constitutive promoter (e.g., pRL-TK) is used for normalization of transfection efficiency and cell viability.

Materials

-

PC-3 cells

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (CSS)

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

pCMV-hAR (human androgen receptor expression vector)

-

pARE-Luc (androgen response element-luciferase reporter vector)

-

pRL-TK (Renilla luciferase control vector)

-

Dihydrotestosterone (DHT)

-

This compound (AR-IN-6)

-

96-well white, clear-bottom tissue culture plates

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol for AR Agonist Assay

This protocol aims to determine if AR-IN-6 can activate the androgen receptor.

-

Cell Seeding:

-

Culture PC-3 cells in DMEM with 10% FBS.

-

Trypsinize and resuspend cells in DMEM with 10% CSS.

-

Seed 2 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio would be 100 ng of pARE-Luc, 10 ng of pRL-TK, and 50 ng of pCMV-hAR per well.

-

Add the transfection complex to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh DMEM containing 10% CSS.

-

-

Compound Treatment:

-

Prepare serial dilutions of AR-IN-6 and the reference agonist DHT in DMEM with 10% CSS.

-

24 hours post-transfection, replace the medium with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate for 24 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activity using a luminometer according to the assay kit instructions.[14]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Protocol for AR Antagonist Assay

This protocol is designed to assess if AR-IN-6 can inhibit the DHT-induced activation of the androgen receptor.

-

Cell Seeding and Transfection: Follow steps 1 and 2 from the agonist assay protocol.

-

Compound Treatment:

-

Prepare serial dilutions of AR-IN-6 in DMEM with 10% CSS containing a constant concentration of DHT (typically the EC80 concentration, e.g., 0.1 nM).

-

Include a positive control with DHT alone and a negative control with vehicle only.

-

24 hours post-transfection, replace the medium with the compound dilutions.

-

Incubate for 24 hours.

-

-

Luciferase Assay and Data Analysis:

-

Follow steps 4 and 5 from the agonist assay protocol.

-

Plot the percentage inhibition of the DHT-induced luciferase activity against the log of the AR-IN-6 concentration to determine the IC50 value.

-

Experimental Workflow

Data Presentation

The following tables present hypothetical data for the characterization of AR-IN-6.

Table 1: Agonist Activity of AR-IN-6 and DHT on Androgen Receptor

| Compound | EC50 (nM) | Max Response (% of DHT) |

| DHT | 0.1 | 100 |

| AR-IN-6 | 5.2 | 95 |

Table 2: Antagonist Activity of AR-IN-6 against DHT-induced AR Activation

| Compound | IC50 (nM) |

| Bicalutamide (Reference) | 75 |

| AR-IN-6 | > 10,000 |

Data are representative and for illustrative purposes only.

Conclusion

The luciferase reporter gene assay is a powerful tool for screening and characterizing compounds that modulate androgen receptor activity. The detailed protocols and workflow provided here offer a comprehensive guide for assessing the potential agonist or antagonist effects of novel molecules like this compound. The quantitative data generated from these assays are crucial for advancing drug discovery efforts targeting the androgen receptor.

References

- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies | MDPI [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Androgen receptor - Wikipedia [en.wikipedia.org]

- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indigobiosciences.com [indigobiosciences.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Inhibition of Androgen Receptor Function and Level in Castration-Resistant Prostate Cancer Cells by 2-[(isoxazol-4-ylmethyl)thio]-1-(4-phenylpiperazin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of AR Targets Following Androgen Receptor-IN-6 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the effects of Androgen Receptor-IN-6 (AR-IN-6), a hypothetical inhibitor of the androgen receptor (AR), on its downstream target proteins using Western blot analysis. The androgen receptor is a crucial transcription factor in both normal physiological processes and in the progression of diseases such as prostate cancer.[1][2][3][4] Understanding the impact of novel inhibitors like AR-IN-6 on the AR signaling pathway is essential for preclinical drug development.

Introduction to Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus.[2][5][6] In the nucleus, AR dimerizes and binds to androgen response elements (AREs) in the promoter regions of target genes, regulating their transcription.[2][5][7] This signaling cascade controls a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[2][6] Dysregulation of the AR signaling pathway is a key driver in the development and progression of prostate cancer.[1][2]

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This protocol outlines the steps to assess the efficacy of AR-IN-6 in modulating the expression of AR and its downstream targets. By comparing protein levels in cells treated with AR-IN-6 to untreated or vehicle-treated controls, researchers can determine the inhibitory potential of the compound.

Quantitative Data Summary

The following table represents mock data illustrating the potential effects of AR-IN-6 on the expression levels of AR and its target proteins, Prostate-Specific Antigen (PSA) and FK506-Binding Protein 5 (FKBP5), as quantified by densitometry of Western blot bands.

| Treatment Group | Concentration (nM) | AR Expression (Relative to Control) | PSA Expression (Relative to Control) | FKBP5 Expression (Relative to Control) |

| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |

| AR-IN-6 | 10 | 0.95 | 0.65 | 0.70 |

| AR-IN-6 | 50 | 0.88 | 0.30 | 0.45 |

| AR-IN-6 | 100 | 0.75 | 0.15 | 0.20 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells) are a suitable model.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Hormone Starvation: Prior to treatment, starve the cells in RPMI-1640 medium containing 10% charcoal-stripped FBS for 24 hours to reduce baseline AR activity.

-

Treatment: Treat the cells with varying concentrations of AR-IN-6 (e.g., 10 nM, 50 nM, 100 nM) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours). Include a positive control with a known AR agonist like DHT (10 nM) to stimulate AR target gene expression.

Protein Extraction

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA (Bicinchoninic acid) protein assay kit.

Western Blot Protocol

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples into the wells of a 4-12% Bis-Tris sodium dodecyl sulfate-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-150V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[8] A wet or semi-dry transfer system can be used.[8] Ensure the PVDF membrane is activated with methanol before use.[8]

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for AR, PSA, FKBP5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.[9]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system or X-ray film.[8]

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control to correct for variations in protein loading.

Visualizations

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of AR-IN-6.

Caption: Experimental workflow for Western blot analysis.

Disclaimer: "this compound" is a hypothetical compound used for illustrative purposes in these application notes. The provided data is not experimental and serves only as a template for presenting results. Researchers should generate their own experimental data to evaluate the effects of any specific compound.

References

- 1. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Stable Cell Line Resistant to Androgen Receptor-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Androgen Receptor (AR) is a crucial driver in the progression of prostate cancer.[1][2] While various inhibitors targeting the AR have been developed, resistance to these therapies remains a significant clinical challenge.[3] Androgen Receptor-IN-6 (AR-IN-6) is a potent and orally available inhibitor of the Androgen Receptor that uniquely targets the disordered N-terminal domain (NTD).[4] The development of cell lines resistant to AR-IN-6 is a critical step in understanding the potential mechanisms of resistance to this new class of AR inhibitors, which can inform the development of next-generation therapies and combination strategies.

These application notes provide a detailed protocol for the generation and characterization of a stable cell line resistant to AR-IN-6. The protocol covers the initial characterization of the parental cell line, the method for inducing resistance, and the validation and characterization of the resulting resistant cell line.

Overview of Androgen Receptor Signaling and Resistance

The Androgen Receptor is a ligand-activated transcription factor.[5][6] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on the DNA to regulate the transcription of target genes involved in cell growth and survival.[5][7]

Resistance to AR inhibitors can occur through several mechanisms:

-

Restored AR Signaling: This can involve mutations in the AR gene, AR gene amplification, or the expression of AR splice variants (AR-Vs) that may lack the ligand-binding domain (LBD) but remain constitutively active.[3]

-

AR Bypass Signaling: Cancer cells can activate alternative signaling pathways to promote growth and survival, bypassing the need for AR signaling. These can include the PI3K/Akt/mTOR and MAPK pathways.

-

AR Independence: In some cases, cancer cells may become completely independent of the AR signaling pathway for their growth and survival.

As AR-IN-6 targets the N-terminal domain, it is hypothesized that resistance mechanisms may differ from those observed with LBD-targeting inhibitors. For instance, mutations in the LBD may not confer resistance to AR-IN-6.

Experimental Protocols

Materials and Reagents

-

Cell Line: A suitable androgen-sensitive prostate cancer cell line (e.g., LNCaP, VCaP, C4-2B).

-

This compound (AR-IN-6): Purity >98%.

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Charcoal-Stripped Serum (CSS): For experiments requiring androgen-depleted conditions.

-

Cell Viability Assay Kit: (e.g., MTT, CellTiter-Glo®).

-

Reagents for Western Blotting: Primary antibodies (AR, PSA, β-actin), secondary antibodies, lysis buffer, protease and phosphatase inhibitors.

-

Reagents for qPCR: RNA extraction kit, reverse transcription kit, primers for AR and target genes.

-

Other standard cell culture reagents and consumables.

Phase 1: Baseline Characterization of the Parental Cell Line

Objective: To determine the baseline sensitivity of the parental cell line to AR-IN-6.

Protocol: Determination of IC50 of AR-IN-6 in Parental Cells

-

Cell Seeding: Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well in complete medium and allow them to attach overnight.

-

Drug Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of AR-IN-6 (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting a dose-response curve using non-linear regression analysis.

Phase 2: Development of the AR-IN-6 Resistant Cell Line

Objective: To generate a stable cell line with acquired resistance to AR-IN-6 using a gradual dose-escalation method.

Protocol: Gradual Dose Escalation for Resistance Development

-

Initial Exposure: Culture the parental cells in the presence of AR-IN-6 at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Phase 1.

-

Monitoring and Subculturing: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them.

-

Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, gradually increase the concentration of AR-IN-6 in the culture medium (e.g., by 1.5 to 2-fold increments).

-

Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months. It is advisable to cryopreserve cells at each stage of increased resistance.

-

Maintenance of Resistant Line: Once a significantly resistant population is established (e.g., able to proliferate in a concentration of AR-IN-6 that is 10-fold or higher than the parental IC50), maintain the resistant cell line in a medium containing a constant, high concentration of AR-IN-6 to ensure the stability of the resistant phenotype.

Phase 3: Validation and Characterization of the Resistant Cell Line

Objective: To confirm the resistant phenotype and investigate the potential mechanisms of resistance.

Protocol: Confirmation of Resistance

-

IC50 Determination in Resistant Cells: Perform the same IC50 determination protocol as described in Phase 1 on the newly generated resistant cell line and compare it to the parental cell line.

-

Calculation of Resistance Index (RI): Calculate the RI by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A clinically relevant resistance is often considered a 2- to 5-fold increase in IC50.[8]

Protocol: Characterization of the Resistant Phenotype

-

Cell Growth Rate Analysis: Seed both parental and resistant cells at the same density and count the cells at different time points (e.g., every 24 hours for 5-7 days) to compare their proliferation rates in the presence and absence of AR-IN-6.

-

Western Blot Analysis: Analyze the protein expression levels of total AR, AR splice variants (if antibodies are available), and downstream AR target genes (e.g., PSA) in both parental and resistant cell lines. Also, investigate key proteins in potential bypass signaling pathways (e.g., p-Akt, p-ERK).

-

Quantitative PCR (qPCR) Analysis: Analyze the mRNA expression levels of the AR gene and its target genes in both cell lines.

-

Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-evaluate the IC50 for AR-IN-6.

Data Presentation

Table 1: Representative IC50 Values for Parental and AR-IN-6 Resistant Cell Lines.

| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |

| Parental | AR-IN-6 | 0.12[4] | 1.0 |

| AR-IN-6 Resistant | AR-IN-6 | 1.48 | 12.3 |